tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C12H23NO5S . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 279.35 . The InChI code is 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
- Researchers synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound related to tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate, and characterized its structure using various spectroscopic methods (Sanjeevarayappa et al., 2015).
- The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a sterically congested piperazine derivative, was investigated, revealing novel chemistry for pharmacologically useful core development (Gumireddy et al., 2021).
Molecular Structure Analysis
- The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was detailed, highlighting typical bond lengths and angles for this type of piperazine-carboxylate (Mamat et al., 2012).
Biological Evaluation
- Two derivatives of N-Boc piperazine were synthesized, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and evaluated for antibacterial and antifungal activities, showing moderate activity (Kulkarni et al., 2016).
Anticorrosive Application
- Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was examined for its anticorrosive properties on carbon steel in a corrosive medium, demonstrating significant inhibition efficiency (Praveen et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5S/c1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18/h5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVODWHVTHJKQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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